I-Pta-azido

Description

Contextualization of Thromboxane (B8750289) A2/Prostaglandin (B15479496) H2 Receptor Systems in Biological Signaling

Thromboxane A2 (TXA2) and its precursor, Prostaglandin H2 (PGH2), are lipid compounds known as eicosanoids, which are derived from arachidonic acid. nih.govwikipedia.org These molecules act as potent signaling lipids with a variety of physiological effects, most notably in the cardiovascular system. wikipedia.org They exert their influence by binding to and activating the thromboxane prostanoid (TP) receptor, a member of the G-protein coupled receptor (GPCR) superfamily. nih.govwikipedia.org

The activation of TP receptors triggers a cascade of intracellular events. ebi.ac.uk The receptor is primarily coupled to G-proteins of the Gq and Gα13 families. uniprot.orghaematologica.org This coupling leads to the activation of the phosphatidylinositol-calcium second messenger system. uniprot.org Key downstream effects include the activation of phospholipase C, a subsequent increase in intracellular calcium levels, and the activation of protein kinase C (PKC). haematologica.org

This signaling pathway is central to platelet physiology. When TXA2 binds to TP receptors on platelets, it initiates a series of responses including a change in platelet shape, degranulation, and ultimately, aggregation. nih.govnih.gov TXA2 also acts as a powerful vasoconstrictor, causing the smooth muscle in blood vessel walls to contract. nih.govwikipedia.org These prothrombotic and vasoconstrictive actions underscore the critical role of the TXA2/PGH2 receptor system in hemostasis and thrombosis. nih.govresearchgate.net

The TP receptor is expressed in numerous tissues beyond platelets, including vascular smooth muscle and endothelial cells, the lungs, and kidneys. nih.gov In humans, the receptor exists as two distinct isoforms, TPα and TPβ, which result from alternative splicing of the same gene. The TPα isoform is the predominant type found in platelets. nih.gov Given its central role in platelet aggregation and thrombosis, the TP receptor is a major target for the development of antiplatelet drugs aimed at preventing cardiovascular events such as heart attacks and strokes. nih.govhaematologica.org

Historical Trajectory and Evolution of I-Pta-azido as a Molecular Probe

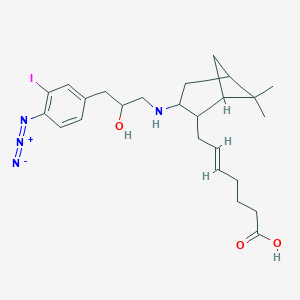

The detailed characterization of the TP receptor was historically challenging, necessitating the development of specialized chemical probes. This compound, a high-affinity photoaffinity probe, was created for this purpose. scispace.comnih.gov Its full chemical name is 9,11-Dimethylmethano-11,12-methano-16-(3-azido-4-iodophenoxy)-13,14-dihydro-13-aza-15αβ-ω-tetranor TXA2. nih.gov

The design of this compound evolved from an earlier generation of synthetic antagonists for the TP receptor. A key precursor is the compound I-PTA-OH, which contains a hydroxyl group instead of the azido (B1232118) group. ahajournals.orgnih.gov Research demonstrated that I-PTA-OH is a competitive antagonist of the TP receptor, effectively blocking the actions of agonists like the stable TXA2 mimetic U46619. ahajournals.orgnih.govresearchgate.net

Building on this antagonist framework, this compound was synthesized by incorporating two crucial functional groups: an azide (B81097) (-N3) group and an iodine atom. The azide group is photoreactive; upon exposure to ultraviolet (UV) light, it forms a highly reactive nitrene intermediate that can form a stable, covalent bond with nearby amino acid residues in the receptor's binding pocket. nih.govnih.gov The iodine atom allows for the synthesis of a radiolabeled version, [125I]PTA-Azido, enabling highly sensitive detection and quantification. nih.gov

Studies confirmed that this compound retains a high affinity for the TP receptor, with a dissociation constant (Kd) of 9.5 nM, and effectively inhibits U46619-induced platelet aggregation. nih.gov Crucially, when platelets were incubated with this compound and then exposed to UV light, a significant and irreversible reduction in the number of available TP receptor binding sites was observed. nih.gov This covalent labeling confirmed its utility as a photoaffinity probe. Subsequent experiments using [125I]PTA-Azido followed by protein separation identified three specifically radiolabeled proteins with molecular masses of 43, 39, and 27 kDa, suggesting that these are components of the human platelet TXA2/PGH2 receptor. nih.gov These findings demonstrated the power of this compound in identifying the molecular components of its target.

Significance of Photoaffinity Probes in Receptor Characterization Methodologies

Photoaffinity labeling (PAL) is a powerful biochemical technique used to identify and characterize ligand-binding proteins and to map their ligand-binding sites. nih.govresearchgate.net The methodology relies on a specially designed ligand, or "probe," that has three key features: high affinity and specificity for its target, a photoreactive group, and a reporter tag (like a radioisotope or fluorescent dye). rsc.orgacs.org

The process involves incubating the photoaffinity probe with a biological sample containing the target receptor. The probe binds reversibly to the receptor's binding site. Subsequent irradiation with UV light of a specific wavelength activates the photoreactive group—such as an aryl azide, diazirine, or benzophenone—generating a highly reactive intermediate. nih.goviu.edu This intermediate rapidly forms a stable covalent bond with amino acids in close proximity, effectively "trapping" the probe within the receptor's binding site. iu.edu

This technique is particularly valuable for studying transmembrane proteins like GPCRs, which are often difficult to purify and characterize using traditional structural biology methods like X-ray crystallography. nih.govresearchgate.net By covalently linking the probe to the receptor, researchers can:

Identify Target Proteins: The covalently attached tag allows for the specific identification and isolation of the receptor protein from a complex mixture of cellular components. rsc.org

Map Binding Sites: By digesting the labeled receptor into smaller peptide fragments and identifying the fragment that carries the probe, it is possible to pinpoint the specific amino acids that constitute the ligand-binding pocket. nih.gov

Quantify Receptors: Using radiolabeled probes, the number of receptors on a cell or in a tissue can be quantified. nih.gov

Visualize Receptors: Probes equipped with fluorescent tags enable the visualization of receptor distribution and trafficking in living cells. rsc.org

The application of this compound in studying the TP receptor is a classic example of the success of this methodology. It not only helped to identify the molecular weight of potential receptor components but also provided evidence for the existence of "spare" receptors in platelets, a concept where a maximal biological response can be achieved without occupying all available receptors. nih.govnih.gov

Structure

3D Structure

Properties

CAS No. |

121951-69-7 |

|---|---|

Molecular Formula |

C25H35IN4O3 |

Molecular Weight |

566.5 g/mol |

IUPAC Name |

(E)-7-[3-[[3-(4-azido-3-iodophenyl)-2-hydroxypropyl]amino]-6,6-dimethyl-2-bicyclo[3.1.1]heptanyl]hept-5-enoic acid |

InChI |

InChI=1S/C25H35IN4O3/c1-25(2)17-13-20(25)19(7-5-3-4-6-8-24(32)33)23(14-17)28-15-18(31)11-16-9-10-22(29-30-27)21(26)12-16/h3,5,9-10,12,17-20,23,28,31H,4,6-8,11,13-15H2,1-2H3,(H,32,33)/b5-3+ |

InChI Key |

YRLMUHINPXAYAG-HWKANZROSA-N |

SMILES |

CC1(C2CC1C(C(C2)NCC(CC3=CC(=C(C=C3)N=[N+]=[N-])I)O)CC=CCCCC(=O)O)C |

Isomeric SMILES |

CC1(C2CC1C(C(C2)NCC(CC3=CC(=C(C=C3)N=[N+]=[N-])I)O)C/C=C/CCCC(=O)O)C |

Canonical SMILES |

CC1(C2CC1C(C(C2)NCC(CC3=CC(=C(C=C3)N=[N+]=[N-])I)O)CC=CCCCC(=O)O)C |

Synonyms |

9,11-dimethylmethano-11,12-methano-16-(3-iodo-4-azidophenyl)-13,14-dihydro-13-aza-15-tetranorthromboxane A2 I-PTA-azido |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Modifications of I Pta Azido

Radiochemical Synthesis of [¹²⁵I]-I-Pta-azido

The introduction of the radioactive isotope Iodine-125 ([¹²⁵I]) into the I-Pta-azido structure is a critical process for its application as a radiotracer. This is typically achieved through electrophilic radioiodination of a suitable precursor.

Precursor Compounds and Reaction Pathways for Iodination

Synthesis of Fragment A: 4-(azidomethyl)benzoic acid

The synthesis of 4-(azidomethyl)benzoic acid can be achieved from commercially available 4-(bromomethyl)benzoic acid. beilstein-journals.org The bromomethyl group is converted to an azidomethyl group via nucleophilic substitution with sodium azide (B81097) (NaN₃) in a suitable solvent like dimethylformamide (DMF). beilstein-journals.orgrsc.org

Synthesis of Fragment B: N-(2-amino-4-stannylphenyl)acetamide

A potential route to the aniline (B41778) fragment involves starting with a suitable aminophenyl derivative. For instance, a precursor like 2-amino-4-bromophenylamine could be protected, for example, as an acetamide, to yield N-(2-amino-4-bromophenyl)acetamide. This bromo-derivative can then be converted to an organotin compound, such as a tributylstannyl derivative, which is a common precursor for radioiodination. jst.go.jp

Assembly and Final Precursor Synthesis

The 4-(azidomethyl)benzoic acid (Fragment A) can be activated to its corresponding acyl chloride, for example using thionyl chloride (SOCl₂). rsc.org This activated species is then reacted with the aniline fragment (Fragment B) to form the amide bond, yielding the non-iodinated or stannylated precursor for this compound.

Radioiodination Reaction

The most common method for introducing ¹²⁵I is through an iododestannylation reaction on an aryltin precursor. jst.go.jp This reaction is typically carried out using [¹²⁵I]NaI in the presence of a mild oxidizing agent. Chloramine-T is a frequently used oxidant for such transformations. nih.govnih.gov The reaction proceeds by oxidizing the iodide ion ([¹²⁵I]⁻) to an electrophilic iodine species, which then substitutes the stannyl (B1234572) group on the aromatic ring. The reaction is generally performed at room temperature. jst.go.jp

The reaction can be summarized as follows:

Precursor: 4-(azidomethyl)-N-(4-(tributylstannyl)-2-(1H-1,2,3-triazol-1-yl)phenyl)benzamide

Reagents: [¹²⁵I]NaI, Chloramine-T

Conditions: Room temperature

To stop the reaction, a quenching agent such as sodium metabisulfite (B1197395) is added. nih.gov

Purification and Radiochemical Purity Assessment

Following the radiolabeling reaction, the crude mixture contains the desired [¹²⁵I]-I-Pta-azido, unreacted [¹²⁵I]NaI, the precursor, and potential byproducts. Purification is essential to ensure high radiochemical purity.

Purification Methods

High-Performance Liquid Chromatography (HPLC) is the most effective method for purifying radiolabeled compounds like [¹²⁵I]-I-Pta-azido. jst.go.jpnih.gov A reversed-phase column (e.g., C18) is typically used with a gradient of organic solvent (like acetonitrile) and an aqueous buffer. This technique separates the components based on their polarity, allowing for the isolation of the pure radiolabeled product. Solid-phase extraction (SPE) cartridges can also be used for a more rapid, albeit less resolving, purification. nih.gov

Radiochemical Purity Assessment

The radiochemical purity of the final product is a critical parameter and is defined as the fraction of the total radioactivity in the desired chemical form. iaea.org It is commonly assessed using analytical techniques such as:

Radio-HPLC: An HPLC system equipped with a radioactivity detector is used to analyze the purity of the collected fraction. A single peak corresponding to the retention time of the non-radioactive standard confirms the purity. jst.go.jp

Thin-Layer Chromatography (TLC): A small spot of the product is applied to a TLC plate and developed in a suitable solvent system. The plate is then scanned with a radioactivity detector to determine the distribution of radioactivity.

A radiochemical purity of over 95% is generally required for in vitro and in vivo applications. iaea.org

Synthesis of Non-Radioactive this compound Analogs for Mechanistic Studies

For mechanistic studies, and as reference standards in analytical procedures, non-radioactive analogs of this compound are required. The synthesis of these "cold" compounds follows a similar pathway to the radiolabeled version, but with key differences in the introduction of the iodine atom.

A plausible synthetic route for the non-radioactive this compound is a multi-step process:

Synthesis of 1-(2-aminophenyl)-1H-1,2,3-triazole: This can be achieved via a "click chemistry" reaction between 2-azidoaniline (B3070643) and a suitable alkyne. nih.govresearchgate.net Alternatively, it can be synthesized from 2-aminophenylhydrazine.

Iodination: The resulting 1-(2-aminophenyl)-1H-1,2,3-triazole can be iodinated at the 4-position of the phenyl ring. This can be achieved using various iodinating agents, such as N-iodosuccinimide (NIS).

Synthesis of 4-(azidomethyl)benzoyl chloride: As described previously, 4-(bromomethyl)benzoic acid can be converted to 4-(azidomethyl)benzoic acid beilstein-journals.org, which is then treated with a chlorinating agent like thionyl chloride to form the acyl chloride. rsc.org

Amide Coupling: The final step involves the coupling of the iodinated aminotriazole derivative with 4-(azidomethyl)benzoyl chloride to form the final product, 4-(azidomethyl)-N-(4-iodo-2-(1H-1,2,3-triazol-1-yl)phenyl)benzamide.

The synthesis of various benzamide (B126) derivatives often involves the reaction of a substituted benzoyl chloride with a corresponding aniline. ontosight.aijpionline.org

Derivatization Strategies for this compound Functionalization

The presence of the azido (B1232118) (N₃) group in the this compound molecule makes it highly amenable to further chemical modification, particularly through click chemistry. This allows for the attachment of various functional moieties.

Click Chemistry Adaptations of the Azido Moiety

The azide group is one of the key functional groups in click chemistry, a set of powerful, reliable, and selective reactions for the rapid synthesis of new compounds. The most common click reaction involving an azide is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).

In this reaction, the azido group of this compound can react with a terminal alkyne to form a stable 1,4-disubstituted 1,2,3-triazole ring. This provides a highly efficient and specific method for conjugating this compound to other molecules that have been functionalized with an alkyne group. medchemexpress.com

A strain-promoted azide-alkyne cycloaddition (SPAAC) is another powerful, copper-free click chemistry method. This involves the reaction of the azide with a strained cyclooctyne (B158145), such as dibenzocyclooctyne (DBCO). medchemexpress.com The high ring strain of the cyclooctyne allows the reaction to proceed rapidly at room temperature without the need for a copper catalyst, which can be toxic to biological systems. medchemexpress.com

Introduction of Reporter Tags for Enhanced Detection

The functionalization of this compound with reporter tags can significantly enhance its utility in various assays by providing a detectable signal. The azido group is the primary site for the attachment of these tags via click chemistry.

Common reporter tags that can be introduced include:

Fluorescent Dyes: Alkyne-modified fluorescent dyes, such as fluorescein (B123965) or rhodamine derivatives, can be attached to the azido group of this compound. This allows for the visualization and quantification of the molecule's localization in biological systems using fluorescence microscopy or spectroscopy.

Biotin (B1667282): An alkyne-functionalized biotin molecule can be conjugated to this compound. Biotin has a very high affinity for streptavidin, which can be labeled with enzymes or fluorescent probes. This biotin-streptavidin interaction forms the basis of many sensitive detection and purification assays.

The general strategy involves reacting this compound with an alkyne-derivatized reporter tag under either CuAAC or SPAAC conditions. This modular approach allows for the straightforward synthesis of a variety of functionalized probes based on the this compound scaffold.

Molecular Interactions and Pharmacological Characterization of I Pta Azido

Quantitative Receptor Binding Kinetics and Equilibrium Analysis

Affinity and Selectivity Profiling for Thromboxane (B8750289) A2/Prostaglandin (B15479496) H2 Receptors

The binding characteristics of I-Pta-azido to TP receptors on human platelets have been quantitatively determined. Kinetic analysis of the binding of its radiolabeled form, [125I]PTA-Azido, at 30°C revealed an association rate constant (k1) of 1.83 x 10⁷ M⁻¹·min⁻¹ and a dissociation rate constant (k-1) of 0.195 min⁻¹. nih.gov This results in a calculated equilibrium dissociation constant (Kd) of 11 nM, indicating a high affinity for the receptor. nih.gov

Studies on closely related TP receptor antagonists further support the selectivity of this class of compounds. The antagonist [125I]PTA-OH, for instance, does not significantly bind to other known prostaglandin receptors on platelets, such as those for PGF2α, PGD2, and the stable PGI2 analog Iloprost, even at high concentrations (>25 µM). nih.gov Furthermore, binding studies with [125I]PTA-OH showed a single class of binding sites, consistent with its specific interaction with the TP receptor. uni.lu

Receptor Binding Kinetics of [125I]PTA-Azido

| Parameter | Value |

|---|---|

| Association Rate (k1) | 1.83 x 10⁷ M⁻¹·min⁻¹ |

| Dissociation Rate (k-1) | 0.195 min⁻¹ |

| Dissociation Constant (Kd) | 11 nM |

Competitive Binding Studies with Endogenous Ligands and Antagonists

The specific binding of this compound to the TP receptor has been confirmed through competitive binding assays. The incorporation of [125I]PTA-Azido into platelet proteins is effectively blocked or diminished by a range of structurally diverse TP receptor agonists and antagonists. nih.gov This demonstrates that this compound occupies the same binding site as these competing ligands.

For example, the specific radiolabeling by [125I]PTA-Azido was stereoselectively inhibited by a pair of optically active TP receptor antagonist stereoisomers. nih.gov Additionally, a series of 1,4-dihydropyridine (B1200194) (DHP) Ca²⁺ channel agonists, including BAY K 8644, CGP 28392, and SDZ 202-791, were found to stereoselectively inhibit the specific incorporation of [125I]PTA-Azido into proteins associated with the TP receptor. nih.gov Studies using the related antagonist [125I]PTA-OH further illustrate this competitive interaction; its binding was displaced by the TXA2 mimetic U46619 and the antagonist ONO 11120 with inhibitory constants (Ki) of 17 ± 3 nM and 19 ± 4 nM, respectively. wikidoc.org

Elucidation of Ligand-Receptor Interaction Mechanisms through Photoaffinity Labeling

Covalent Adduct Formation and Photoreaction Conditions

This compound is designed as a photoaffinity label, which means it can form a stable, covalent bond with its receptor upon exposure to light. When washed human platelets are incubated with [125I]PTA-Azido and then subjected to photolysis, the probe becomes covalently attached to several platelet proteins. nih.gov This irreversible binding is a key feature of photoaffinity labels, allowing for the identification and characterization of the receptor's components.

Experiments with a similar photoaffinity probe, I-PTA-PON3, showed that incubation with the probe followed by photolysis led to a 52% reduction in the number of available TP receptor binding sites. nih.gov A second round of incubation and photolysis resulted in a cumulative 77% reduction in binding sites, confirming the irreversible nature of the covalent adduct formation under these photoreaction conditions. nih.gov

Identification of Receptor Binding Domains via this compound Labeling

Photoaffinity labeling with [125I]PTA-Azido has been instrumental in identifying the protein components that constitute or are closely associated with the human platelet TP receptor. Upon photolysis, [125I]PTA-Azido specifically radiolabels three protein bands, which can be separated and visualized using SDS-PAGE autoradiography. nih.gov

These specifically labeled proteins have molecular masses of 43, 39, and 27 kDa. nih.gov The labeling of these three specific bands is competitively inhibited by other TP receptor agonists and antagonists, confirming the specificity of the interaction. nih.govnih.gov Further characterization using two-dimensional gel electrophoresis revealed that the 43 kDa protein has an isoelectric point (pI) of 5.6, while the 27 kDa protein exists in at least three isoforms with pI values of 4.9, 5.1, and 5.3. nih.gov These findings strongly suggest that one or more of these specifically labeled proteins are components of the human platelet TXA2/PGH2 receptor. nih.gov

Proteins Labeled by [125I]PTA-Azido

| Protein Band (Molecular Mass) | Isoelectric Point (pI) |

|---|---|

| 43 kDa | 5.6 |

| 39 kDa | Not Determined |

| 27 kDa | 4.9, 5.1, 5.3 (multiple isoforms) |

Mechanistic Insights into this compound's Antagonistic Action

This compound functions as a competitive antagonist of the thromboxane A2/prostaglandin H2 receptor. Its mechanism of action involves binding to the receptor with high affinity, thereby physically blocking the binding of endogenous agonists like TXA2 and PGH2, as well as synthetic agonists such as U46619. nih.govwikidoc.org

Studies with the closely related competitive antagonist I-PTA-OH show that it causes a parallel rightward shift in the dose-response curve of the agonist U46619 without reducing the maximum response. zhanggroup.org A subsequent Schild plot analysis yielded a straight line with a slope close to unity, which is the hallmark of competitive antagonism. zhanggroup.org This indicates that the antagonism can be overcome by increasing the concentration of the agonist.

The photo-reactive nature of this compound allows this antagonism to be converted from a reversible, competitive interaction to an irreversible one. Upon photolysis, the covalent bond formed between this compound and the receptor permanently inactivates it. nih.gov This effectively reduces the total number of functional receptors available to agonists, leading to a diminished physiological response. nih.gov

Investigation of Orthosteric vs. Allosteric Binding Modes

Research into the pharmacological properties of this compound has focused on its interaction with the human platelet TXA2/PGH2 receptor. Studies have demonstrated that this compound functions as a competitive antagonist at this receptor. nih.govwikipedia.org Competitive antagonists typically bind to the same site as the endogenous ligand, known as the orthosteric site. nih.gov

The competitive nature of this compound's binding was confirmed through its ability to inhibit platelet aggregation induced by U46619, a stable TXA2 mimetic. nih.gov Further analysis using a Schild plot, a graphical method to characterize antagonist activity, yielded a straight line with a slope not significantly different from -1. nih.gov This result is a hallmark of competitive antagonism, indicating that this compound and the agonist U46619 compete for the same binding site on the TXA2/PGH2 receptor. nih.govwikipedia.org

Photoaffinity labeling experiments provide further evidence for orthosteric binding. When washed human platelets were incubated with this compound and then subjected to photolysis, a significant reduction in the number of available binding sites for the radiolabeled antagonist [125I]PTA-OH was observed, with no significant change in the binding affinity (Kd). nih.gov This irreversible blockade of the binding site is consistent with the covalent attachment of this compound at the orthosteric pocket, preventing other ligands from binding. nih.gov

Table 1: Binding Characteristics of this compound at the TXA2/PGH2 Receptor

| Parameter | Value | Method | Reference |

|---|---|---|---|

| Dissociation Constant (Kd) | 9.5 nM | Schild Analysis | nih.gov |

| Binding Kinetics (Kd) | 11 nM | Kinetic Analysis | labsolu.ca |

| Effect on Bmax | 52% reduction after 1st photolysis | Equilibrium Binding | nih.gov |

| Effect on Bmax | 77% reduction after 2nd photolysis | Equilibrium Binding | nih.gov |

Receptor Conformation Stabilization and Signal Transduction Modulation

As a member of the GPCR family, the TXA2/PGH2 receptor transduces signals across the cell membrane by undergoing conformational changes upon agonist binding. guidetopharmacology.org These changes facilitate the coupling of the receptor to intracellular G-proteins, initiating a cascade of downstream signaling events, including calcium mobilization and kinase activation. guidetopharmacology.org

This compound, as a competitive antagonist, binds to the orthosteric site but fails to induce the specific active conformation required for G-protein coupling and subsequent signal transduction. By occupying the binding site, it effectively blocks the endogenous agonist, TXA2, or synthetic agonists like U46619, from binding and activating the receptor. This modulates signal transduction by inhibiting it. nih.govwikipedia.org

The covalent binding of this compound upon photolysis essentially locks the receptor in a state that is incapable of signaling. nih.gov This irreversible antagonism results in a diminished response to agonists, as demonstrated by an increase in the EC50 value of U46619-induced platelet aggregation after photolysis with this compound. nih.gov The use of this compound in photoaffinity labeling studies has been instrumental in identifying specific proteins that are part of the receptor complex. labsolu.ca Upon photolysis with [125I]PTA-Azido, several protein bands were radiolabeled, and this labeling was blocked by other TXA2/PGH2 receptor antagonists, suggesting these proteins are components of the receptor itself. labsolu.ca This demonstrates how this compound helps to characterize the molecular machinery that is modulated to control cellular responses.

Advanced Research Applications of I Pta Azido in Receptor Biology

Spatiotemporal Mapping of Thromboxane (B8750289) A2/Prostaglandin (B15479496) H2 Receptors

I-Pta-azido, particularly its radiolabeled form [¹²⁵I]PTA-Azido, is instrumental in mapping the distribution and localization of TXA2/PGH2 receptors in various biological systems. nih.gov

A primary application of [¹²⁵I]PTA-Azido is the photoaffinity labeling of TXA2/PGH2 receptors in cellular preparations, most notably human platelets. nih.gov In this technique, washed human platelets are incubated with [¹²⁵I]PTA-Azido. Subsequent photolysis causes the azido (B1232118) group to form a highly reactive nitrene, which then covalently bonds to nearby amino acid residues within the receptor's binding pocket. nih.gov

The now radiolabeled proteins can be separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and visualized by autoradiography. nih.govnih.gov Research has consistently shown that this process specifically radiolabels several protein bands. The specificity of this labeling is confirmed by the observation that it can be blocked or significantly reduced by pre-incubating the platelets with various structurally different TXA2/PGH2 receptor agonists or antagonists. nih.gov

Key findings from autoradiographic studies include the identification of three specific proteins associated with the TXA2/PGH2 receptor, with molecular masses of 43, 39, and 27 kDa. nih.govnih.gov The labeling of these specific proteins is stereoselectively blocked by optically active TXA2/PGH2 receptor antagonists, further suggesting that one or more of these proteins represent components of the human platelet TXA2/PGH2 receptor. nih.gov

Beyond simple one-dimensional gel electrophoresis, more advanced imaging and mapping techniques have been employed. Two-dimensional (2D) gel electrophoresis combines separation by isoelectric point (pI) in the first dimension with separation by molecular mass (SDS-PAGE) in the second. This technique provides a more detailed "map" of the labeled proteins.

When applied to proteins labeled with [¹²⁵I]PTA-Azido, 2D gel electrophoresis has revealed further details about the receptor components. nih.gov It was determined that the 43 kDa protein has a pI value of 5.6. nih.gov Furthermore, the 27 kDa protein was shown to exist as at least three distinct isoforms with pI values of 4.9, 5.1, and 5.3. nih.gov These findings suggest a more complex receptor structure or the presence of closely associated, modified proteins.

Autoradiographic Localization in Cellular and Tissue Systems

Proteomic Identification of this compound Interacting Proteins

The ability of this compound to covalently bind to its target receptor is a critical feature for proteomics-based investigations, which aim to identify not only the receptor itself but also its interacting partners.

The covalent and specific nature of photoaffinity labeling with this compound is the first step in isolating and enriching the TXA2/PGH2 receptor and its associated proteins. nih.govnih.gov Once the probe is covalently attached, the receptor complex becomes "tagged" for purification.

The labeled proteins can be separated from the vast majority of unlabeled cellular proteins using electrophoretic techniques like SDS-PAGE or 2D gel electrophoresis. nih.gov Excising the specific, radiolabeled bands from the gel effectively isolates the protein(s) of interest. This process leverages the high affinity and specificity of the probe to achieve significant enrichment of the receptor complex, a crucial step for subsequent sensitive analysis. nih.gov

| Molecular Mass (kDa) | Isoelectric Point (pI) | Notes |

|---|---|---|

| 43 | 5.6 | Labeling blocked by TXA2/PGH2 receptor antagonists. |

| 39 | Not Reported | Labeling blocked by TXA2/PGH2 receptor antagonists. |

| 27 | 4.9, 5.1, 5.3 | Exists in at least three isoforms. Labeling blocked by TXA2/PGH2 receptor antagonists. |

Following isolation and enrichment, mass spectrometry (MS) is the definitive method for identifying the labeled proteins. wistar.org In a typical workflow, the isolated protein bands are excised from the gel, enzymatically digested into smaller peptides (e.g., with trypsin), and then analyzed by a mass spectrometer. acs.org The mass spectrometer measures the mass-to-charge ratio of these peptides and their fragments, generating a "fingerprint" that can be used to identify the protein's amino acid sequence and, consequently, its identity by searching protein databases.

This proteomic approach allows for the unambiguous identification of the 43, 39, and 27 kDa proteins. nih.gov Furthermore, it can identify other less abundant or transiently interacting proteins that are co-isolated with the receptor. Potential binding partners include various G proteins, as the TXA2 receptor is known to couple to multiple G protein α subunits, including Gα13, Gq, Gi, and Gs, to initiate downstream signaling. acs.orgresearchgate.net Other interacting proteins, such as ion channels, can also be identified, as demonstrated by the discovery of a regulatory complex between the TXA2 receptor and MaxiK channels. pnas.org

Isolation and Enrichment of Labeled Receptor Complexes

Functional Studies in Biochemical Pathways Regulated by TXA2/PGH2 Receptors

This compound serves as a powerful tool to probe the functional consequences of TXA2/PGH2 receptor activation and blockade. By irreversibly binding to the receptor, it allows researchers to study receptor function in ways not possible with reversible ligands. nih.gov

For instance, studies have used this compound to investigate the link between the TXA2/PGH2 receptor and calcium signaling. nih.gov It was observed that certain dihydropyridine (B1217469) Ca²⁺ channel agonists could stereoselectively inhibit the incorporation of [¹²⁵I]PTA-Azido into the receptor-associated proteins. nih.gov By combining this with functional assays using fluorescent Ca²⁺ probes, researchers demonstrated that while the TXA2/PGH2 receptor does trigger a rise in intracellular calcium, it does so without stimulating classical divalent cation channels. nih.gov

The TXA2/PGH2 receptor is a G protein-coupled receptor (GPCR) that regulates numerous biochemical pathways. nih.gov Its activation is linked to the stimulation of phospholipase C (via Gq) and the activation of Rho guanine (B1146940) nucleotide exchange factors (RhoGEFs) (via G13), leading to platelet aggregation and smooth muscle contraction. researchgate.net Using probes like this compound to selectively and irreversibly block these receptors helps to dissect their specific contribution to these complex signaling cascades.

Impact on Intracellular Signaling Cascades

This compound serves as a potent antagonist of the thromboxane A2 (TXA2) receptor, a G-protein coupled receptor (GPCR) that plays a pivotal role in a myriad of physiological and pathological processes. nih.govwikipedia.orgnih.gov By binding to and allowing for the covalent labeling of the TXA2 receptor, this compound facilitates detailed investigations into the downstream signaling pathways initiated by this receptor. nih.gov The TXA2 receptor, upon activation by its endogenous ligand thromboxane A2, couples to several G-protein families, thereby initiating a complex network of intracellular events. nih.govresearchgate.net

Activation of the TXA2 receptor predominantly involves coupling to Gq and G13 proteins. researchgate.netreactome.orgashpublications.org The Gq pathway activation leads to the stimulation of phospholipase C (PLC), which in turn catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). nih.govresearchgate.net This cascade results in the mobilization of intracellular calcium and the activation of protein kinase C (PKC), culminating in cellular responses such as platelet aggregation and smooth muscle contraction. nih.govashpublications.org

Simultaneously, the coupling of the TXA2 receptor to the G13 family of G-proteins activates the Rho signaling pathway. researchgate.netreactome.orgoncotarget.com This leads to the activation of Rho-associated kinase (ROCK), which is implicated in processes such as cell shape change, motility, and proliferation. oncotarget.comportlandpress.com Furthermore, signaling through the TXA2 receptor can also engage the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway, a critical regulator of cell growth, differentiation, and survival. mdpi.comnih.gov By antagonizing the TXA2 receptor, this compound allows researchers to effectively block these cascades, providing a clear window into the functional consequences of their inhibition. nih.govpatsnap.com

The table below summarizes the key intracellular signaling pathways modulated by the TXA2 receptor, which can be investigated using this compound.

| G-Protein Coupled | Effector Enzyme/Pathway | Key Second Messengers/Mediators | Cellular Responses Investigated with this compound |

| Gq | Phospholipase C (PLC) | Inositol 1,4,5-trisphosphate (IP3), Diacylglycerol (DAG) | Platelet aggregation, smooth muscle contraction, calcium mobilization. nih.govresearchgate.netashpublications.org |

| G13 | Rho/Rho-kinase (ROCK) | RhoA | Cell shape change, motility, proliferation, invasion. oncotarget.comportlandpress.commdpi.com |

| - | MAPK/ERK | ERK1/2 | Cell proliferation, differentiation, survival, inflammation. nih.govnih.govkarger.com |

Cross-Talk with Other Receptor Systems

The signaling pathways initiated by a single receptor rarely operate in isolation. The concept of "cross-talk" describes the intricate web of interactions between different receptor systems, which allows for the fine-tuning of cellular responses. This compound has been instrumental in elucidating the cross-talk between the TXA2 receptor and other key receptor families, most notably receptor tyrosine kinases (RTKs).

Research has demonstrated significant cross-talk between the TXA2 receptor and the epidermal growth factor receptor (EGFR), a well-characterized RTK. researchgate.netnih.gov Activation of the TXA2 receptor can lead to the transactivation of the EGFR, thereby engaging downstream signaling pathways typically associated with growth factors. hkust.edu.hk This interaction highlights a mechanism by which a GPCR can broaden its signaling repertoire to influence processes like cell proliferation and differentiation. researchgate.net

Furthermore, studies have revealed an antagonistic relationship between the TXA2 receptor and other RTKs, such as the fibroblast growth factor receptor (FGF-2) and the vascular endothelial growth factor (VEGF) receptor. ahajournals.orgahajournals.org Activation of the TXA2 receptor has been shown to impair the signaling of both FGF-2 and VEGF, which are crucial for angiogenesis. ahajournals.orgahajournals.org This inhibitory cross-talk is particularly relevant in pathological conditions like ischemia and tumor growth, where the balance between pro- and anti-angiogenic signals is critical. ahajournals.orgahajournals.org

In addition to RTKs, the TXA2 receptor also exhibits cross-talk with other prostanoid receptors, such as the prostacyclin (IP) receptor. wikipedia.orgnih.gov These two receptors often have opposing physiological effects, and their interaction provides a mechanism for maintaining homeostasis. For instance, while the TXA2 receptor promotes platelet aggregation, the IP receptor inhibits it. nih.gov Studies using fluorinated TXA2 analogs have shown that a single ligand can interact with both TP and IP receptors, initiating both stimulatory and inhibitory pathways that temporally regulate platelet activation. nih.gov The use of specific antagonists like this compound is crucial for isolating the effects of the TXA2 receptor within this complex interplay.

The following table outlines the documented cross-talk interactions of the TXA2 receptor with other receptor systems.

| Interacting Receptor System | Nature of Cross-Talk | Key Functional Outcomes |

| Epidermal Growth Factor Receptor (EGFR) | Transactivation | Amplification of proliferative and differentiation signals. researchgate.netnih.govhkust.edu.hk |

| Fibroblast Growth Factor Receptor-2 (FGF-2) | Antagonism | Inhibition of pro-angiogenic signaling. ahajournals.org |

| Vascular Endothelial Growth Factor Receptor (VEGFR) | Antagonism | Inhibition of endothelial cell migration and angiogenesis. ahajournals.org |

| Prostacyclin (IP) Receptor | Functional Opposition | Modulation of platelet aggregation and vascular tone. wikipedia.orgnih.gov |

Methodological Frameworks and Analytical Approaches for I Pta Azido Research

Spectroscopic Analysis for Structural Confirmation and Purity

Spectroscopic methods are fundamental to the characterization of I-Pta-azido, providing detailed information on its atomic composition and chemical structure.

Advanced Nuclear Magnetic Resonance (NMR) Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of this compound. While standard one-dimensional ¹H and ¹³C NMR spectra provide the primary confirmation of the compound's carbon-hydrogen framework, advanced techniques offer deeper insights. Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to establish connectivity between protons and carbons throughout the molecule's complex structure, including the phenoxy ring and the modified fatty acid chain.

Directly probing the nitrogen atoms of the azido (B1232118) (–N₃) group via NMR can be challenging. However, studies on other azido-containing molecules demonstrate that ¹⁵N NMR spectroscopy, particularly on samples isotopically enriched with ¹⁵N, can provide direct information about the electronic environment of the azido moiety. nih.gov The chemical shifts and coupling constants obtained from these experiments are critical for confirming the successful incorporation and integrity of the azido group within the final structure.

| Technique | Purpose | Typical Information Obtained |

| ¹H NMR | Confirms proton environment and basic structure. | Chemical shifts (δ), coupling constants (J) for aromatic and aliphatic protons. |

| ¹³C NMR | Confirms the carbon backbone of the molecule. | Chemical shifts (δ) for all unique carbon atoms. |

| COSY | Establishes proton-proton (¹H-¹H) correlations. | Connectivity of adjacent protons in the alkyl chains. |

| HSQC | Correlates directly bonded protons and carbons (¹H-¹³C). | Assignment of specific protons to their corresponding carbons. |

| ¹⁵N NMR | Directly probes the azido functional group. | Chemical shifts for the three nitrogen atoms of the azido group. |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is essential for unequivocally confirming the elemental composition and purity of this compound. acs.org Techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) coupled with a high-resolution mass analyzer (e.g., Orbitrap or Time-of-Flight) provide mass measurements with exceptional accuracy, typically to within a few parts per million (ppm).

This level of precision allows for the unambiguous determination of the molecular formula by comparing the experimentally measured mass to the theoretically calculated exact mass. This is particularly crucial for this compound due to the presence of iodine, which has a distinct isotopic pattern that must be accurately resolved. HRMS can easily distinguish the desired product from potential impurities or side products that may have similar nominal masses.

| Parameter | Value | Significance |

| Molecular Formula | C₂₃H₃₃IN₄O₄ | The elemental composition of this compound. |

| Calculated Exact Mass | 572.1546 | Theoretical monoisotopic mass. |

| Observed m/z ([M+H]⁺) | ~573.1619 | Experimental value from HRMS, confirming identity and purity. |

| Mass Accuracy | < 5 ppm | High accuracy validates the elemental composition. |

Chromatographic Separation and Radiometric Detection Methods

The dual nature of this compound as both a chemical entity and a radiotracer requires analytical methods that can simultaneously purify the compound and quantify its radioactivity.

High-Performance Liquid Chromatography (HPLC) for Analytical and Preparative Separations

High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for both the analysis of this compound's purity and its purification. taylorfrancis.com Reversed-phase HPLC (RP-HPLC) is commonly used, where the compound is separated on a nonpolar stationary phase (like C18) with a polar mobile phase, typically a gradient of acetonitrile (B52724) and water. researchgate.net

For analytical purposes, HPLC coupled with a UV detector allows for the quantification of chemical purity by measuring the absorbance of the aromatic ring in the structure. For preparative applications, the same principle is used on a larger scale to isolate this compound from unreacted starting materials and synthesis byproducts, ensuring a high-purity final product. medisynt.com

Radioactivity Detection and Quantification Techniques

Given that this compound is labeled with radioactive Iodine-125 (¹²⁵I), specialized detectors are required to track and quantify the compound. HPLC systems used for the analysis of radiopharmaceuticals are often equipped with an in-line radioactivity detector in addition to a standard UV detector. austinpublishinggroup.com This setup, known as radio-HPLC, allows for the generation of two parallel chromatograms: one for UV absorbance and one for radioactivity. nih.gov

This dual-detection method is critical for determining the radiochemical purity—ensuring that the detected radioactivity corresponds directly to the chemical peak of this compound. After purification, the total activity of fractions can be precisely measured using a gamma counter, which detects the gamma rays emitted by the decay of ¹²⁵I.

Computational Chemistry and Molecular Modeling of this compound Interactions

Computational methods provide atomic-level insights into the behavior of this compound, complementing experimental data by predicting its structure, properties, and interactions with biological targets.

Molecular dynamics (MD) simulations are used to study the dynamic behavior of this compound and its interaction with receptors. A critical prerequisite for accurate simulations is the availability of robust force field parameters, especially for the unique azido group. nih.gov Studies have focused on developing these parameters for both aromatic and aliphatic azides using density functional theory (DFT) calculations, which can then be incorporated into standard force fields like GAFF (Generalized Amber Force Field). nih.govtandfonline.com

Molecular docking simulations are employed to predict the preferred binding orientation of this compound within the binding pocket of its target receptor, such as the thromboxane (B8750289) receptor. These models help to rationalize experimental binding data by identifying key intermolecular interactions, such as hydrogen bonds or hydrophobic contacts, that stabilize the ligand-receptor complex. Theoretical calculations can also be used to study the electronic structure and properties of the azido group itself, providing a deeper understanding of its reactivity and spectroscopic signatures. nih.gov

| Computational Method | Application for this compound Research | Insights Gained |

| Density Functional Theory (DFT) | Force field parameterization for the azido group. | Accurate charge distribution and bond parameters for MD simulations. researchgate.net |

| Molecular Docking | Predicting binding pose in a receptor active site. | Identification of key amino acid residues and interactions for binding. |

| Molecular Dynamics (MD) | Simulating the dynamic behavior of the ligand-receptor complex. | Understanding the stability of the binding pose and conformational changes. dtic.mil |

Docking Simulations for Ligand-Receptor Complex Prediction

No specific studies were identified that performed docking simulations with "this compound" to predict its binding to any biological receptor.

Molecular Dynamics Simulations for Binding Conformation and Stability

There is no available research detailing molecular dynamics simulations of "this compound" to assess its binding conformation and stability within a ligand-receptor complex.

Future Directions and Translational Prospects in I Pta Azido Research

Development of Next-Generation Photoaffinity Probes with Enhanced Performance

While I-Pta-azido has proven effective, the development of next-generation probes is a logical step to enhance performance and broaden its experimental utility. An ideal photoaffinity probe should exhibit high stability in the dark, possess a strong binding affinity similar to the parent ligand, and upon photoactivation, generate a highly reactive, short-lived species that efficiently cross-links to the target without off-target labeling. mdpi.comresearchgate.net

Future design iterations could focus on several key areas:

Alternative Photoreactive Moieties: While the aryl azide (B81097) in this compound is effective, other photoactivatable groups such as benzophenones and trifluoromethyl-diazirines could be incorporated. mdpi.comenamine.net Diazirines, for instance, are activated by longer wavelength UV light, which can reduce potential damage to biological systems, and they generate highly reactive carbenes that can insert into a wide range of chemical bonds. researchgate.net

Bio-orthogonal Handles: Modern photoaffinity probes often include a "bio-orthogonal handle," such as a terminal alkyne or a strained alkene. mdpi.com These handles are chemically inert in biological systems but can be selectively reacted with a reporter tag (e.g., a fluorophore or biotin) after the cross-linking event via "click chemistry." mdpi.comnih.gov Incorporating an alkyne group into the this compound structure would create a more versatile, two-step labeling probe, allowing for more complex experimental designs and improved detection sensitivity. researchgate.net

Multi-functional Probes: Research is moving towards multifunctional probes that combine a photoreactive group, a bio-orthogonal handle, and a reporter group or other functionalities within a single molecule. nih.gov A next-generation this compound probe could be designed to include features that allow for simultaneous fluorescence imaging and affinity purification of the receptor-ligand complex.

These advancements would yield probes with improved cross-linking efficiency, reduced non-specific binding, and greater experimental flexibility, enabling more precise and informative studies of the TXA2 receptor.

Exploration of this compound for Investigating Undiscovered Receptor Subtypes or Modulators

Photoaffinity labeling is a powerful technique for identifying previously unknown ligand-binding proteins and receptor subtypes. researchgate.net this compound was instrumental in labeling several protein bands in human platelets, including a 43 kDa protein, which may represent the human platelet TXA2/PGH2 receptor or a component of a larger receptor complex. nih.gov

Future studies can expand on this in several ways:

Tissue- and Cell-Specific Profiling: The expression and pharmacology of G protein-coupled receptors can vary significantly between different tissues and cell types. Applying this compound-based photoaffinity labeling to a wide range of primary cells and tissue preparations beyond platelets could reveal novel receptor subtypes or tissue-specific binding proteins that interact with TXA2 analogs.

Identification of Allosteric Modulators: The search for allosteric modulators, which bind to sites on a receptor distinct from the primary ligand binding site, is a major focus in drug discovery. google.com A strategy could be devised where this compound is used in competition with libraries of small molecules. Compounds that alter the photo-labeling pattern without directly competing for the orthosteric binding site could be candidate allosteric modulators, providing new avenues for therapeutic intervention.

Clarifying Receptor Oligomerization: Many receptors exist as dimers or higher-order oligomers, which can influence their signaling properties. Photoaffinity labeling with this compound under different conditions could help to identify proteins that are in close proximity to the ligand-bound receptor, potentially revealing receptor-receptor interactions or the composition of receptor-effector complexes. mdpi.com

Such studies would move beyond the known pharmacology of the TXA2 receptor and could uncover new components of its signaling network, presenting novel targets for future drug development.

Integration with Emerging Technologies for High-Throughput Screening and Phenotypic Profiling

The integration of chemical probes like this compound with advanced screening technologies offers a powerful paradigm for modern drug discovery. dispendix.comazolifesciences.com

High-Throughput Screening (HTS): A fluorescently tagged version of this compound could be developed for use in HTS assays. dispendix.com Such an assay would enable the rapid screening of vast compound libraries to identify new "hits" that can displace the probe from the TXA2 receptor. azolifesciences.com Substrate-free HTS platforms that monitor the binding of activity-based probes using fluorescence polarization are particularly promising, as they can be adapted for targets with uncharacterized biochemical activity and can accelerate the discovery of novel chemotypes. nih.gov

High-Content Phenotypic Profiling: This approach uses automated microscopy and image analysis to measure hundreds of cellular features (e.g., organelle morphology, protein localization) to create a "phenotypic profile" or fingerprint of a cell's response to a perturbation. moleculardevices.comunilever.com The Cell Painting assay is a well-established method for this purpose, using multiple fluorescent dyes to label different subcellular structures. moleculardevices.com By treating cells with this compound to specifically block or activate the TXA2 pathway, a reference phenotypic profile could be generated. This profile could then be compared against profiles from cells treated with libraries of new or uncharacterized compounds. Compounds that produce a similar phenotypic fingerprint are likely to share a similar mechanism of action, allowing for the rapid identification of novel TXA2 receptor modulators based on their functional impact on the cell. moleculardevices.comresearchgate.net

These integrated approaches would significantly accelerate the pace of discovery, moving from target-based binding assays to more holistic, systems-level assessments of compound activity.

Theoretical Advances in Understanding Ligand-Receptor Recognition with Azido (B1232118) Probes

Beyond its use as a simple cross-linking agent, the azido group within probes like this compound can serve as a sophisticated spectroscopic reporter to provide unprecedented insight into the molecular details of ligand-receptor interactions.

A key emerging technique is the use of site-specific infrared probes combined with two-dimensional infrared spectroscopy (2D IR). acs.org In this approach, an unnatural amino acid containing an azido group, such as azidohomoalanine, can be incorporated into a peptide ligand. acs.org The azido group has a vibrational frequency that is highly sensitive to its local environment but is located in a spectral region free from interference from native protein vibrations. acs.org

By monitoring shifts in the azido group's vibrational frequency, researchers can:

Quantify Binding Energetics: 2D IR spectroscopy can be used to distinguish between bound and unbound states of a ligand, allowing for the precise determination of binding affinities and thermodynamics (free energy, enthalpy) at a specific site within the ligand. acs.org

Distinguish Different Binding Modes: The technique is sensitive enough to resolve distinct structural conformations or binding modes that a ligand might adopt when interacting with its receptor. acs.org

Map Structural Changes: By placing the azido probe at different positions within a ligand, one could map the specific parts of the molecule that are most critical for receptor recognition and activation.

Applying these theoretical and spectroscopic advances to the this compound/TXA2 receptor system would involve synthesizing new probes where the azido group is strategically placed to report on binding. This would allow researchers to move beyond a binary "bound/unbound" picture and develop a detailed, dynamic model of how the ligand is recognized and how it induces conformational changes in the receptor to initiate signaling. This level of molecular understanding is invaluable for the rational design of next-generation therapeutics with improved specificity and efficacy.

Q & A

Basic Research Questions

Q. What are the established protocols for synthesizing and characterizing I-Pta-azido in academic laboratories?

- Methodological Answer : Synthesis typically involves azide-functionalization of precursor molecules under controlled conditions (e.g., copper-catalyzed click chemistry). Characterization requires multi-modal techniques:

- NMR Spectroscopy : Confirm azide (-N₃) integration in / spectra and assess purity .

- Mass Spectrometry (MS) : Validate molecular weight via high-resolution MS (HRMS) to distinguish isotopic patterns .

- FT-IR Spectroscopy : Identify the azide stretch (~2100 cm⁻¹) to rule out side reactions .

- Data Table : Example spectral data for this compound (hypothetical):

| Technique | Key Peaks/Values | Interpretation |

|---|---|---|

| NMR | δ 3.25 ppm (triplet) | -CH₂-N₃ linkage |

| HRMS | m/z 345.1234 [M+H]⁺ | Molecular ion confirmed |

Q. How can researchers assess the stability of this compound under varying experimental conditions?

- Methodological Answer : Conduct accelerated stability studies:

Thermal Stability : Monitor decomposition via TGA/DSC at 25–100°C; track azide loss via IR .

Solvent Compatibility : Test solubility and reactivity in polar (e.g., DMSO) vs. non-polar solvents (e.g., hexane) .

Light Sensitivity : Expose to UV-Vis light (300–400 nm) and quantify degradation via HPLC .

Advanced Research Questions

Q. How to design a hypothesis-driven study using this compound while addressing reproducibility challenges?

- Methodological Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant):

- Feasibility : Pre-screen reaction scalability (e.g., microgram vs. milligram yields) and reagent availability .

- Novelty : Compare this compound’s reactivity with analogous compounds (e.g., alkyl vs. aryl azides) in click reactions .

- Reproducibility : Document all experimental variables (e.g., stirring speed, degassing time) and share raw data in supplementary materials .

Q. What systematic approaches resolve contradictions in spectral data for this compound derivatives?

- Methodological Answer :

Cross-Validation : Use orthogonal techniques (e.g., X-ray crystallography vs. NMR) to confirm structure .

Error Analysis : Quantify signal-to-noise ratios in NMR/MS datasets; discard outliers with >5% deviation .

Literature Benchmarking : Compare observed peaks with published spectra of structurally similar azides .

- Case Study : Discrepancies in NMR shifts may arise from solvent polarity—re-run experiments in deuterated solvents with controlled humidity .

Q. How to optimize this compound for complex applications (e.g., bioconjugation or polymer chemistry)?

- Methodological Answer :

- Bioconjugation :

- Reaction Quenching : Add excess EDTA to halt copper-catalyzed reactions and prevent protein denaturation .

- Kinetic Studies : Use stopped-flow spectroscopy to measure azide-alkyne cycloaddition rates .

- Polymer Functionalization :

- Chain-End Modification : Employ this compound as a telechelic agent; confirm grafting efficiency via GPC/SEC .

Data Management & Ethical Considerations

Q. What strategies ensure data integrity when publishing studies involving this compound?

- Methodological Answer :

- Raw Data Archiving : Deposit NMR/MS chromatograms in repositories like Zenodo or Figshare with DOI links .

- Reproducibility Checklists : Adhere to journal guidelines (e.g., Beilstein Journal’s requirements for experimental details) .

- Ethical Reporting : Disclose any safety hazards (e.g., azide explosivity) in the "Experimental" section .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.